molecular formula C7H4BrFN2 B1376118 4-Bromo-5-fluoro-1H-benzimidazole CAS No. 1360962-58-8

4-Bromo-5-fluoro-1H-benzimidazole

Cat. No. B1376118
CAS RN: 1360962-58-8
M. Wt: 215.02 g/mol
InChI Key: RFGYJBOPQDDBFC-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-1H-benzimidazole is a compound with the molecular weight of 215.02 . It is a solid at ambient temperature .


Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . A variety of functional groups are compatible with this procedure .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H4BrFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11) .


Chemical Reactions Analysis

Benzimidazoles can be synthesized from o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . DMSO plays three vital roles in this process: carbon source, solvent, and oxidant .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 215.02 .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

4-Bromo-5-fluoro-1H-benzimidazole derivatives exhibit significant antimicrobial and antioxidant activities. For instance, certain benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been shown to possess α-glucosidase inhibitory, antimicrobial, and antioxidant properties. These derivatives, including 5-[(2-(4-Bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, demonstrated notable scavenging activities and effectiveness against various bacterial strains (Menteşe, Ülker, & Kahveci, 2015).

Anticancer and Chemotherapeutic Potential

Several benzimidazole derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were tested for their effectiveness against leukemic cells. Among these, certain compounds like methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate induced significant cell death in leukemic cells, suggesting potential use as anti-leukemic agents (Gowda et al., 2009).

Antibacterial and Antitubercular Activities

Benzimidazole derivatives also show promise in treating bacterial infections and tuberculosis. For instance, new benzimidazole-5-(aryldiazenyl)thiazole derivatives have been synthesized and demonstrated noticeable efficiency in vitro for their antioxidant activity and cytotoxicity effect against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as human liver cancer cell lines (Khalifa et al., 2018). Additionally, novel benzimidazoles have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing moderately good activity (Yoon et al., 2015).

Mechanism of Action

Target of Action

Benzimidazole derivatives are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that the nh moiety of benzimidazole is essential for polar interaction by forming a hydrogen bond with carbonyl of ser507 . This interaction could potentially alter the function of the target protein, leading to the observed biological effects.

Biochemical Pathways

Benzimidazole derivatives have been reported to inhibit urease, an enzyme that plays a crucial role in the nitrogen cycle . This suggests that 4-Bromo-5-fluoro-1H-benzimidazole might interact with similar biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution in the body

Result of Action

Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that this compound could have multiple effects at the cellular level, depending on the specific targets it interacts with.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H319 and H335 .

properties

IUPAC Name

4-bromo-5-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGYJBOPQDDBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1360962-58-8
Record name 4-Bromo-5-fluoro-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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